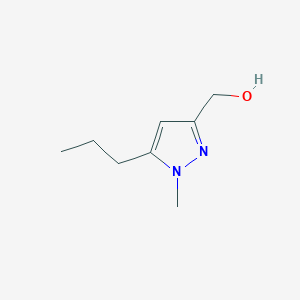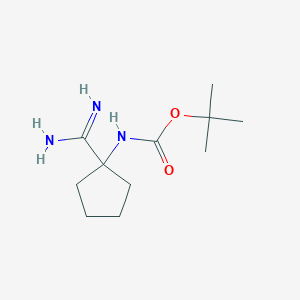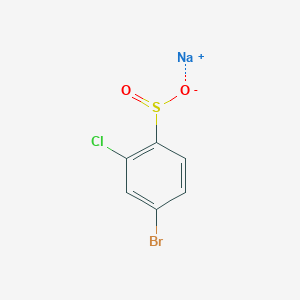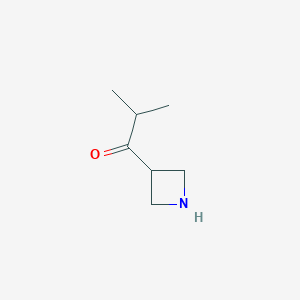
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromopropyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and safety in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted triazoles
- Triazole N-oxides
- Dihydrotriazoles
科学研究应用
Chemistry: 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex triazole derivatives.
Biology: In biological research, this compound is used to study the effects of triazole derivatives on enzyme activity and protein interactions. It is also employed in the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential use in the treatment of fungal infections due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions and other cofactors, affecting the function of metalloenzymes.
相似化合物的比较
1-methyl-1H-1,2,4-triazole: Lacks the bromopropyl group, making it less reactive in substitution reactions.
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-(3-iodopropyl)-1-methyl-1H-1,2,4-triazole: Contains an iodine atom, which can undergo different types of substitution reactions compared to the bromine analog.
Uniqueness: The presence of the bromopropyl group in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole makes it a versatile intermediate for various chemical transformations. Its reactivity and ability to form covalent bonds with nucleophiles make it valuable in synthetic chemistry and industrial applications.
属性
分子式 |
C6H10BrN3 |
|---|---|
分子量 |
204.07 g/mol |
IUPAC 名称 |
5-(3-bromopropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4H2,1H3 |
InChI 键 |
KXWSDWFVFXTURR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)


![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)




![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)



